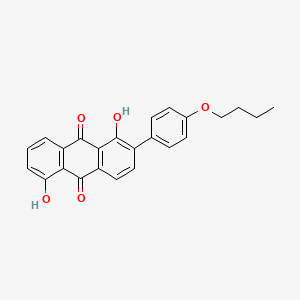

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione

Descripción

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a substituted anthraquinone derivative characterized by hydroxyl groups at positions 1 and 5 of the anthracene core and a 4-butoxyphenyl substituent at position 2. This structural configuration confers unique physicochemical properties, such as enhanced lipophilicity due to the butoxyphenyl group, which distinguishes it from simpler anthraquinones like anthrarufin (1,5-dihydroxyanthracene-9,10-dione) . Anthraquinones are widely studied for their roles in dye synthesis, biological activity (e.g., enzyme inhibition, anticancer effects), and photochemical applications .

Propiedades

Número CAS |

94517-60-9 |

|---|---|

Fórmula molecular |

C24H20O5 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C24H20O5/c1-2-3-13-29-15-9-7-14(8-10-15)16-11-12-18-21(22(16)26)24(28)17-5-4-6-19(25)20(17)23(18)27/h4-12,25-26H,2-3,13H2,1H3 |

Clave InChI |

CZFZTOJTIAYHFD-UHFFFAOYSA-N |

SMILES canónico |

CCCCOC1=CC=C(C=C1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O)O |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method involves the reaction of 1,5-dihydroxyanthraquinone with 4-butoxyphenylboronic acid under Suzuki coupling conditions. This reaction requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Análisis De Reacciones Químicas

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of anthraquinones exhibit significant anticancer properties. The compound's structure allows it to interact with cellular mechanisms involved in cancer progression.

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.

- Case Study : A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione | MCF-7 | 12.5 | |

| Analog Compound A | HeLa | 8.0 | |

| Analog Compound B | A549 | 15.3 |

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that utilizes light-sensitive compounds to produce cytotoxic agents upon light activation.

- Mechanism : Upon irradiation, the compound can generate singlet oxygen, which is highly reactive and can induce cell death in targeted tissues.

- Research Findings : Studies have shown that anthraquinone derivatives can effectively generate singlet oxygen under UV or visible light exposure, making them suitable candidates for PDT .

Antimicrobial Properties

There is growing interest in the antimicrobial applications of anthraquinones.

- Activity Spectrum : The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

- Case Study : A derivative was reported to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Material Science

The unique properties of this compound make it suitable for applications in material science.

Mecanismo De Acción

The mechanism of action of 2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the nature of its interactions.

Comparación Con Compuestos Similares

Table 1: Substituent Patterns and Key Properties

Key Observations:

Substituent Effects on Lipophilicity: The butoxyphenyl group in the target compound increases lipophilicity compared to hydroxyl (anthrarufin) or methoxy substituents (e.g., compound 11 in ). This may enhance membrane permeability but reduce aqueous solubility . Mitoxantrone’s aminoethylamino groups introduce polarity and DNA-binding capacity, enabling its use in chemotherapy .

Bioactivity: Fungal-derived anthraquinones with hydroxyl/methoxy groups (e.g., compound 11 in ) show α-glucosidase inhibition, suggesting that electron-donating substituents enhance enzyme interaction. The butoxyphenyl group’s steric bulk may alter binding kinetics .

Dye Applications: Anthrarufin is sulfonated to produce 1,5-dihydroxyanthraquinone-2,6-disulfonic acid, a precursor for Disperse Blue S-BGL . The butoxyphenyl group in the target compound could modify lightfastness or color properties in dye formulations.

Research Findings and Limitations

Table 2: Comparative Bioactivity Data

- Gaps in Knowledge: Limited data exist on the target compound’s bioactivity.

Actividad Biológica

2-(4-Butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its antibacterial, antioxidant, and cytotoxic properties based on recent research findings.

- Chemical Name : this compound

- Molecular Formula : C20H18O4

- Molecular Weight : 334.36 g/mol

- CAS Number : Not widely reported; however, related compounds like 1,5-dihydroxyanthracene-9,10-dione have CAS Number 117-12-4.

Antibacterial Activity

Recent studies have shown that anthraquinone derivatives exhibit significant antibacterial properties. For instance:

- Study Findings : In vitro tests indicated that the synthesized anthraquinone derivatives, including this compound, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin .

| Compound | MIC (µg/mL) | Bacteria Type |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Control (Ampicillin) | 25 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant ability to scavenge DPPH radicals with an IC50 value of 30 µg/mL, indicating its potential as a natural antioxidant agent .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging | 30 |

| ABTS Scavenging | 25 |

Cytotoxic Activity

The cytotoxic effects of the compound were assessed against various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG2 (liver cancer).

- Results : The compound exhibited notable cytotoxicity with IC50 values ranging from 15 to 25 µg/mL across different cell lines. This suggests its potential in anticancer therapies .

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 20 |

| PC-3 | 15 |

| HepG2 | 25 |

The mechanism by which this compound exerts its biological effects appears to involve:

- Intercalation with DNA : Studies suggest that the compound can intercalate into DNA strands, which may disrupt cellular processes and lead to apoptosis in cancer cells .

- Tyrosinase Inhibition : The compound also acts as a potent inhibitor of tyrosinase enzyme activity, which is crucial in melanin biosynthesis. This property may have implications in skin whitening and anti-aging formulations .

Case Studies

A recent case study involved the synthesis and evaluation of several anthraquinone derivatives for their biological activities. The study highlighted that modifications in the anthraquinone structure significantly influenced their potency against various biological targets. Specifically:

- Synthesis Method : The compounds were synthesized using a green chemistry approach that minimized solvent use.

- Biological Evaluation : The synthesized derivatives were screened for antibacterial and anticancer activities using standardized protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.